Thiosulfuric acid, potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

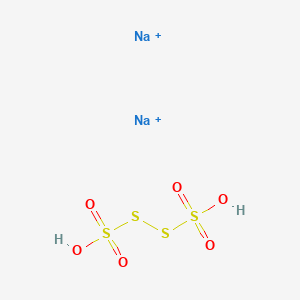

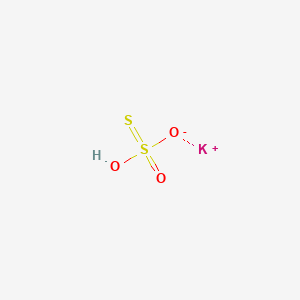

Thiosulfuric acid, potassium salt, also known as potassium thiosulfate (KTS), is a chemical compound that is widely used in various industries due to its unique properties. It is a colorless, crystalline compound that is soluble in water and has a chemical formula of K2S2O3. KTS is commonly used in photography, agriculture, and medicine due to its ability to react with heavy metals and its role as a source of sulfur and potassium.

Aplicaciones Científicas De Investigación

KTS has various scientific research applications due to its unique properties. It is commonly used as a reducing agent in analytical chemistry and as a source of sulfur and Thiosulfuric acid, potassium salt in plant nutrition. KTS is also used in the medical field as a treatment for cyanide poisoning. The compound reacts with cyanide to form thiocyanate, which is excreted from the body. KTS is also used in the treatment of calciphylaxis, a rare and life-threatening condition that causes skin necrosis.

Mecanismo De Acción

The mechanism of action of KTS is based on its ability to react with heavy metals and form stable complexes. KTS can also react with cyanide to form thiocyanate, which is less toxic and easily excreted from the body. The reaction between KTS and heavy metals is based on the formation of stable complexes that are easily removed from the body.

Biochemical and Physiological Effects:

KTS has various biochemical and physiological effects due to its role as a source of sulfur and Thiosulfuric acid, potassium salt. Sulfur is an essential element for the synthesis of amino acids and proteins, while this compound is essential for the proper functioning of cells. KTS is commonly used in agriculture as a source of sulfur and this compound for plant nutrition. The compound is also used in the medical field as a treatment for calciphylaxis, a rare and life-threatening condition that causes skin necrosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

KTS has various advantages and limitations for lab experiments. The compound is widely available and has a low cost, making it an attractive option for research. KTS is also stable and has a long shelf life, making it easy to store and transport. However, KTS can be hazardous if not handled properly, and the production of hydrogen gas during synthesis requires careful handling.

Direcciones Futuras

There are various future directions for the research and development of KTS. The compound has potential applications in the field of nanotechnology due to its ability to form stable complexes with heavy metals. KTS can also be used as a source of sulfur and Thiosulfuric acid, potassium salt in the development of new fertilizers. The compound may also have potential applications in the treatment of other medical conditions, such as cancer and Alzheimer's disease.

Conclusion:

In conclusion, thiosulfuric acid, this compound salt, is a versatile compound that has various scientific research applications. The compound is commonly used in photography, agriculture, and medicine due to its ability to react with heavy metals and its role as a source of sulfur and this compound. KTS has potential applications in the field of nanotechnology and may have future applications in the treatment of other medical conditions. The compound has advantages and limitations for lab experiments, and careful handling is required due to its hazardous nature.

Métodos De Síntesis

KTS can be synthesized by reacting sulfur and Thiosulfuric acid, potassium salt hydroxide in water. The reaction produces K2S2O3 and hydrogen gas. The reaction is exothermic and requires careful handling due to the production of hydrogen gas. The synthesis of KTS is widely used in the industry due to its high yield and low cost.

Propiedades

Número CAS |

10233-00-8 |

|---|---|

Fórmula molecular |

C29H32ClNO2 |

Peso molecular |

152.24 g/mol |

Nombre IUPAC |

potassium;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/K.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |

Clave InChI |

HMJCXVAXZCDOLV-UHFFFAOYSA-M |

SMILES |

OS(=O)(=S)[O-].[K+] |

SMILES canónico |

OS(=O)(=S)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)

![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)